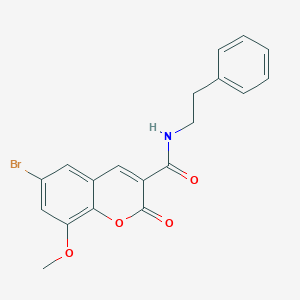
1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine, also known as CP-376395, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonylpyrrolidine compounds, which have been studied for their anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine is not fully understood. However, it is believed to work by inhibiting the activity of an enzyme called 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators. By inhibiting 5-LOX, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine can reduce inflammation and pain in animal models of inflammatory diseases. In addition, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been studied for its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine in lab experiments is its potential therapeutic properties. This compound can be used to study the mechanisms of inflammation and pain, as well as the potential development of new treatments for these conditions. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine. One area of research is the development of new treatments for inflammatory diseases such as arthritis and colitis. Another area of research is the study of the potential neuroprotective effects of this compound, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanisms of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine involves the reaction of 2-chloro-5-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction yields the desired compound, which can be purified using various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine has been studied for its potential therapeutic properties in various scientific research applications. One of the major areas of research is its anti-inflammatory and analgesic effects. Studies have shown that this compound can reduce inflammation and pain in animal models of inflammatory diseases such as arthritis and colitis.
Propiedades
Nombre del producto |
1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine |
|---|---|
Fórmula molecular |
C11H14ClNO3S |
Peso molecular |
275.75 g/mol |
Nombre IUPAC |
1-(2-chloro-5-methoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H14ClNO3S/c1-16-9-4-5-10(12)11(8-9)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Clave InChI |
PCLNJQQUFNAFMN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2 |
SMILES canónico |
COC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)

![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)






![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)

![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)